L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide
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Overview
Description
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide is a peptide compound composed of lysine, glycine, and histidine residues. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes the following steps:
Attachment of the first amino acid: to the solid support.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the solid support and removal of side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups in lysine residues can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT).
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue may lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including immunomodulatory and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with immune cells to modulate immune responses or with enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities.
Lysylglycyl-L-histidyl-L-lysine: Another peptide with comparable properties.
Uniqueness
L-Lysyl-L-lysylglycyl-L-histidyl-L-lysinamide is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.
Properties
CAS No. |
827306-96-7 |
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Molecular Formula |
C26H49N11O5 |
Molecular Weight |
595.7 g/mol |
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]hexanamide |
InChI |
InChI=1S/C26H49N11O5/c27-10-4-1-7-18(30)24(40)37-20(9-3-6-12-29)25(41)33-15-22(38)35-21(13-17-14-32-16-34-17)26(42)36-19(23(31)39)8-2-5-11-28/h14,16,18-21H,1-13,15,27-30H2,(H2,31,39)(H,32,34)(H,33,41)(H,35,38)(H,36,42)(H,37,40)/t18-,19-,20-,21-/m0/s1 |
InChI Key |
OGFQUEPMZGLJJX-TUFLPTIASA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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